molecular formula C14H9Br2ClN2O2 B5973158 4-chloro-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide

4-chloro-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide

Cat. No. B5973158
M. Wt: 432.49 g/mol
InChI Key: WONCQWJZSJXJGD-CNHKJKLMSA-N
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Description

4-chloro-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide, also known as DBHB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBHB is a hydrazide derivative that has been synthesized using a simple and efficient method.

Mechanism of Action

The mechanism of action of 4-chloro-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been proposed that this compound inhibits the growth of cancer cells by disrupting the microtubule network.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in vitro and in vivo. It has also been reported to have antibacterial and antifungal activity. However, the biochemical and physiological effects of this compound are not fully understood, and further studies are needed to elucidate its mechanism of action.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide is its simple and efficient synthesis method, which makes it a cost-effective and readily available compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 4-chloro-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide. One of the areas of interest is the development of this compound-based materials for various applications, including catalysis, gas storage, and drug delivery. Another area of interest is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Further studies are also needed to evaluate the toxicity and safety of this compound in vivo. Overall, this compound is a promising compound with potential applications in various fields, and further studies are needed to fully explore its potential.

Synthesis Methods

4-chloro-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with 4-chlorobenzohydrazide in the presence of a catalyst such as acetic acid. The reaction proceeds under reflux conditions for a few hours, and the resulting product is purified using recrystallization. The yield of this compound obtained using this method is high, making it a cost-effective and efficient method for the synthesis of this compound.

Scientific Research Applications

4-chloro-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been reported to have antibacterial and antifungal activity. In materials science, this compound has been used as a building block for the synthesis of various organic materials, including metal-organic frameworks and covalent organic frameworks. In analytical chemistry, this compound has been used as a chromogenic reagent for the detection of various metal ions.

properties

IUPAC Name

4-chloro-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2ClN2O2/c15-10-5-9(13(20)12(16)6-10)7-18-19-14(21)8-1-3-11(17)4-2-8/h1-7,20H,(H,19,21)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONCQWJZSJXJGD-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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